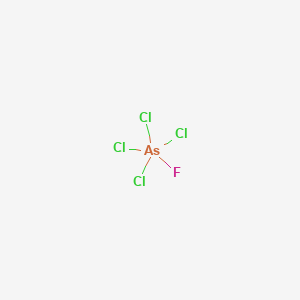
Arsenic tetrachloride fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenic tetrachloride fluoride is a chemical compound that consists of arsenic, chlorine, and fluorine atoms. It is known for its unique properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both chlorine and fluorine, which can lead to diverse chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:
AsCl3+F2→AsCl4F
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.
化学反应分析
Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.
科学研究应用
Arsenic tetrachloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.
相似化合物的比较
Arsenic Trichloride (AsCl3): Similar in structure but lacks the fluorine atom.
Arsenic Pentafluoride (AsF5): Contains only fluorine atoms and no chlorine.
Arsenic Trifluoride (AsF3): Contains only fluorine atoms and is in a lower oxidation state.
Uniqueness: Arsenic tetrachloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen.
属性
CAS 编号 |
87198-15-0 |
|---|---|
分子式 |
AsCl4F |
分子量 |
235.7 g/mol |
IUPAC 名称 |
tetrachloro(fluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl4F/c2-1(3,4,5)6 |
InChI 键 |
ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |
规范 SMILES |
F[As](Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


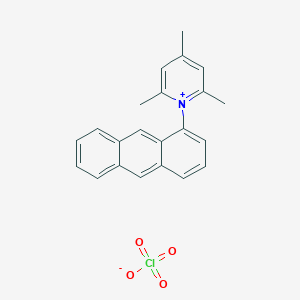
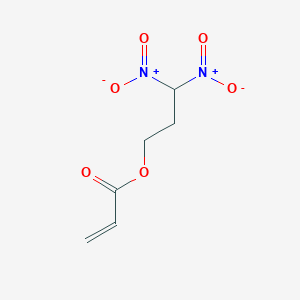
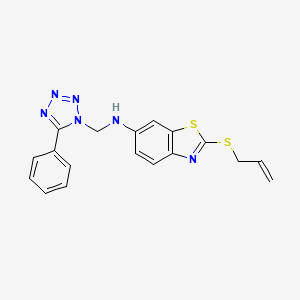
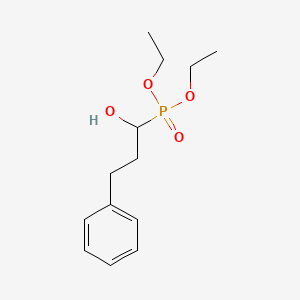

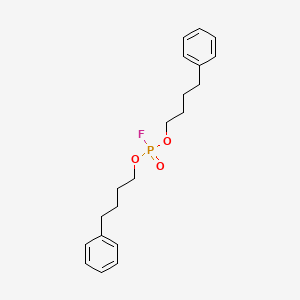
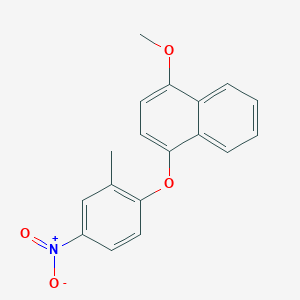
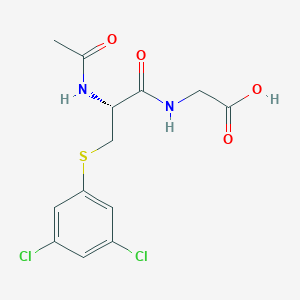
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
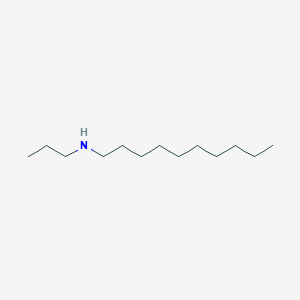
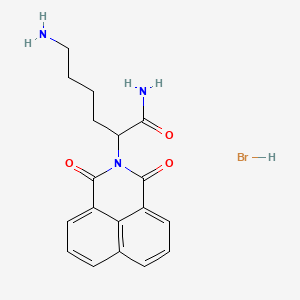

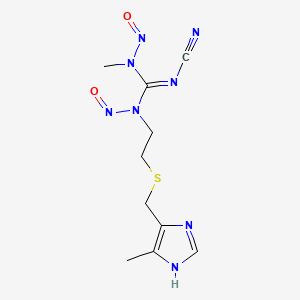
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
